molecular formula C9H5ClN2O3 B010152 6-Chloro-3-nitroquinolin-4-ol CAS No. 101861-61-4

6-Chloro-3-nitroquinolin-4-ol

Cat. No.: B010152
CAS No.: 101861-61-4
M. Wt: 224.6 g/mol
InChI Key: OBLXWQXWGDQTSW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method to synthesize 6-Chloro-3-nitroquinolin-4-ol involves the reaction of 3-nitro-4-hydroxyquinoline with chloroacetic acid . The reaction typically requires careful control of temperature and pH to ensure the desired product is obtained. The process involves the following steps:

  • Dissolve 3-nitro-4-hydroxyquinoline in an appropriate solvent.
  • Add chloroacetic acid to the solution.
  • Heat the mixture under reflux conditions.
  • After the reaction is complete, cool the mixture and isolate the product by filtration or crystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully monitored to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-nitroquinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of 6-amino-3-nitroquinolin-4-ol.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-Chloro-3-nitroquinolin-4-ol involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species that can damage cellular components. Additionally, the compound may interact with enzymes and proteins, inhibiting their function and leading to antimicrobial or antiparasitic effects .

Comparison with Similar Compounds

    6-Chloro-3-nitroquinoline: Lacks the hydroxyl group at the 4-position.

    3-Nitroquinolin-4-ol: Lacks the chlorine atom at the 6-position.

    6-Chloro-4-hydroxyquinoline: Lacks the nitro group at the 3-position.

Uniqueness: 6-Chloro-3-nitroquinolin-4-ol is unique due to the presence of both the chlorine and nitro groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

6-chloro-3-nitro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O3/c10-5-1-2-7-6(3-5)9(13)8(4-11-7)12(14)15/h1-4H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLXWQXWGDQTSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=CN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650693
Record name 6-Chloro-3-nitroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101861-61-4
Record name 6-Chloro-3-nitroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-3-nitro-quinolin-4-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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